(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride - 1788054-88-5

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

Catalog Number: EVT-1762988
CAS Number: 1788054-88-5
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor. [] It exhibits remarkable antiproliferative activities against SW620 and HeLa cells. [] Additionally, Compound 8o possesses a favorable pharmacokinetic property with an oral bioavailability of 76.8%. [] In vivo studies revealed significant antitumor efficacy without noticeable toxicity. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R). [, ] It exists as a dihydrochloride salt dihydrate and forms a complex H-bonded framework structure in its crystal form. [] Studies show that Pexidartinib exhibits cytotoxicity against MCF-7, A549, and HOS cancer cell lines. []

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that disrupts the interaction between the viral envelope protein gp120 and the host cell receptor CD4. [] This compound exhibits improved pharmaceutical properties compared to its indole-based precursor while retaining its HIV-1 inhibitory activity. [, ]

2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

Compound Description: This compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand-based and structure-based pharmacophore modeling studies. [] Docking studies and ADMET analysis revealed its potential as a selective and potent CDK9 inhibitor with favorable pharmacological properties. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism in various species, including humans, primarily through oxidation and conjugation reactions. []

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Compound Description: This compound comprises two independent molecules in its asymmetric unit. [] These molecules form inversion dimers through N—H—N hydrogen bonds. [] The dihedral angles between the pyridine and azaindole rings in both molecules differ slightly, influencing its crystal packing. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

Compound Description: 7d-6 exhibits potent platelet-derived growth factor (PDGF) inhibitory activity. [] This compound served as a starting point for further optimization, leading to the discovery of more potent and selective PDGF receptor inhibitors. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivative (7d-9)

Compound Description: Compound 7d-9 emerged as a potent and selective PDGF-β receptor inhibitor through structural optimization of 7d-6. [] It exhibits improved inhibitory activity and selectivity compared to the parent compound, making it a promising lead for further development. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivative (7b-2)

Compound Description: Compound 7b-2, another derivative of 7d-6, demonstrates potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. [] This dual inhibitory activity makes it a promising candidate for further investigation as a therapeutic agent for diseases involving both signaling pathways. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity identified during the degradation study of Venetoclax, a BCL-2 inhibitor. [] It forms through the oxidation of the piperazine nitrogen in Venetoclax. [] Under specific conditions, VNO can undergo Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity found during Venetoclax degradation studies. [] It forms from VNO through a Meisenheimer rearrangement. [] VHA's presence, along with VNO, is crucial for monitoring and controlling the quality of Venetoclax drug substance and formulations. []

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It exhibits promising activity in alleviating symptoms of ulcerative colitis in a dose-dependent manner. [] Its effectiveness surpasses that of existing treatments like vidofludimus and tofacitinib, highlighting its potential as a novel therapeutic agent for inflammatory bowel disease. []

6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

Compound Description: [18F]MK6240 is a radiolabeled compound with high affinity and selectivity for hyperphosphorylated tau, a protein associated with Alzheimer's disease. [] Its ability to readily cross the blood-brain barrier makes it suitable for visualizing tau deposits in the brain using PET imaging. []

N,N-diethyl-2-[4-(2-18F-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (18F-DPA-714)

Compound Description: 18F-DPA-714 is a radiolabeled translocator protein (TSPO) ligand used in PET imaging to visualize neuroinflammation. [] Its ability to bind to TSPO, which is upregulated in activated microglia and macrophages, allows for the non-invasive assessment of inflammatory processes in the brain. []

Relevance: While structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride, 18F-DPA-714 is included due to its use alongside another related compound, PLX5622, in the same study on glioma. [] This context highlights the importance of exploring diverse chemical structures and targets for developing effective therapies for complex diseases like cancer.

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R). [] It is investigated for its potential in treating glioma by targeting glioma-associated microglia and macrophages (GAMMs). [] PLX5622 effectively depletes GAMMs and reduces tumor volume in preclinical models of glioma. []

Bis(1H-7-azaindol-3-yl)(2,4,5-trimethylphenyl)methane

Compound Description: This compound, with the IUPAC name 3-[1H-pyrrolo[2,3-b]pyridin-3-yl(2,4,5-trimethylphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine, is formed through an unusual C-C bond formation reaction between 7-azaindole and durene mediated by erbium metal. [] This unexpected reaction pathway highlights the diverse reactivity of 7-azaindole derivatives and their potential as building blocks for synthesizing novel structures. []

(E)-2-(2-(1-(1H-pyrrolo[2,3-c]pyridin-7-yl)ethylidene)hydrazineyl)-N,N,N-trimethyl-2-oxoethan-1-aminium (HL ligand)

Compound Description: HL ligand is a hydrazone compound synthesized from the condensation reaction between 7-acetyl-6-azaindole and Girard's T reagent. [] This ligand readily coordinates with Cu(II) ions to form a binuclear complex with azide bridges. [] The resulting complex displays promising antifungal and antibacterial activities, highlighting the potential of hydrazone-based metal complexes in medicinal chemistry. []

(E)-N′-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride (LASSBio-1829 hydrochloride)

Compound Description: LASSBio-1829 hydrochloride is a potent inhibitor of IKK2, a key enzyme involved in the NF-κB signaling pathway. [] It exhibits promising anti-inflammatory activity in various in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases. []

2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

Compound Description: RM273 is a novel σ2 receptor ligand developed for imaging studies of brain tumors. [] Its radiolabeled counterpart, [18F]RM273, exhibits promising brain penetration and selective binding to σ2 receptors in glioblastoma cells. [] This suggests its potential as a PET imaging agent for diagnosing and monitoring brain tumors. []

2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (NVP-QAW039, Fevipiprant)

Compound Description: NVP-QAW039 (Fevipiprant) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2). [] It demonstrates promising therapeutic benefits in treating asthma, particularly in reducing eosinophilic inflammation and airway hyperresponsiveness. []

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description: AZD5363 is an inhibitor of AKT, a key protein kinase involved in cell survival, proliferation, and metabolism. [] While AKT inhibitors like AZD5363 have shown limited clinical efficacy as single agents, combining them with other targeted therapies, such as WEE1 inhibitors, enhances their therapeutic potential in melanoma. []

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

Compound Description: AZD1775 is an inhibitor of WEE1 kinase, a key regulator of cell cycle progression. [] Combining AZD1775 with an AKT inhibitor like AZD5363 synergistically inhibits melanoma cell survival and tumor growth in preclinical models. [] This synergistic effect highlights the potential of combining targeted therapies for improved therapeutic outcomes in cancer. []

Relevance: While structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride, AZD1775 is included due to its use alongside AZD5363, an AKT inhibitor containing a related heterocyclic core, in the same study on melanoma. [] This context underscores the importance of exploring drug combinations and understanding their underlying mechanisms for optimizing cancer treatment strategies.

Properties

CAS Number

1788054-88-5

Product Name

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H

InChI Key

CSBUTTWAIIEVNT-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.